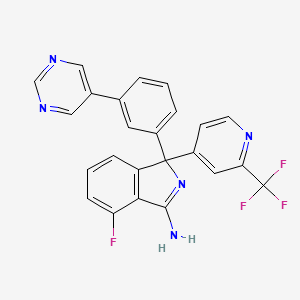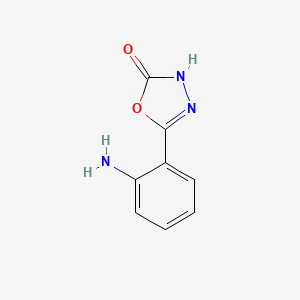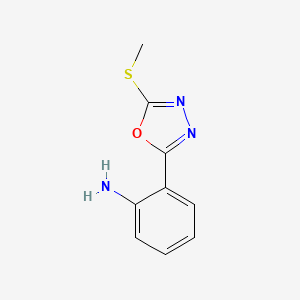
(-)-cis-anti-N2-BPDE-dG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-cis-anti-N2-BPDE-dG, commonly referred to as BPDE-dG, is a compound that is used in scientific research. It is a synthetic derivative of the naturally occurring DNA adduct, N2-BPDE-dG, which is formed by the reaction of DNA with the environmental pollutant benzo[a]pyrene (BaP). BPDE-dG is used in research to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (-)-cis-anti-N2-BPDE-dG involves the coupling of (-)-cis-anti-BPDE with dG to form the final product. The synthesis pathway involves protection and deprotection of functional groups, as well as coupling reactions.
Starting Materials
(-)-cis-anti-BPDE, dG, Protecting reagents (e.g. TBDMS-Cl, TMS-Cl), Coupling reagents (e.g. DCC, DIC)
Reaction
Protection of dG: dG is protected using TBDMS-Cl or TMS-Cl to form TBDMS-dG or TMS-dG, respectively., Coupling of (-)-cis-anti-BPDE with dG: The protected dG is coupled with (-)-cis-anti-BPDE using a coupling reagent such as DCC or DIC to form the final product, (-)-cis-anti-N2-BPDE-dG., Deprotection of dG: The protecting group on dG is removed using an appropriate deprotection reagent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
BPDE-dG has been used in a variety of scientific research applications. It has been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. It has also been used to study the effects of environmental pollutants on DNA and the possible carcinogenic effects of these pollutants.
Wirkmechanismus
BPDE-dG is a DNA adduct, meaning that it attaches itself to DNA and alters its structure. This alteration can lead to mutations in the DNA, which can lead to changes in gene expression and cell cycle regulation. BPDE-dG can also interfere with the ability of DNA repair proteins to recognize and repair damaged DNA.
Biochemische Und Physiologische Effekte
BPDE-dG has been linked to a variety of biochemical and physiological effects. It has been shown to cause mutations in DNA, which can lead to changes in gene expression and cell cycle regulation. It has also been shown to interfere with the ability of DNA repair proteins to recognize and repair damaged DNA. In addition, BPDE-dG has been linked to an increased risk of cancer, as well as an increased risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPDE-dG in laboratory experiments is that it is a synthetic compound, so it is easy to obtain and use in experiments. In addition, it is relatively stable and has a long shelf life. However, one of the main limitations of using BPDE-dG is that it is difficult to measure its concentration accurately, as it is a small molecule and can be easily degraded by heat or light.
Zukünftige Richtungen
There are many potential future directions for research involving BPDE-dG. These include further research into the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. Additionally, further research could be done into the carcinogenic effects of environmental pollutants, as well as the effects of BPDE-dG on cardiovascular health. Finally, research could be done into the development of methods to more accurately measure the concentration of BPDE-dG in laboratory experiments.
Eigenschaften
CAS-Nummer |
66113-73-3 |
|---|---|
Produktname |
(-)-cis-anti-N2-BPDE-dG |
Molekularformel |
C₃₀H₂₇N₅O₇ |
Molekulargewicht |
569.56 |
Synonyme |
[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





